Neodymium(III) nitrate hydrate

説明

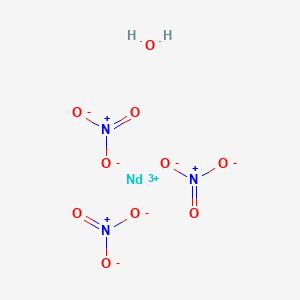

Neodymium(III) nitrate hydrate is a chemical compound with the formula Nd(NO₃)₃·xH₂O. It is a highly water-soluble crystalline neodymium source commonly used in various scientific and industrial applications. Neodymium is a rare earth element, and its compounds are known for their unique optical and magnetic properties.

準備方法

Synthetic Routes and Reaction Conditions: Neodymium(III) nitrate hydrate can be synthesized by dissolving neodymium oxide (Nd₂O₃) in nitric acid (HNO₃). The reaction is typically carried out under controlled conditions to ensure complete dissolution and formation of the desired hydrate. The general reaction is as follows: [ \text{Nd}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Nd(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting neodymium oxide with nitric acid in large-scale reactors. The resulting solution is then evaporated to obtain the crystalline hydrate form. The process involves careful control of temperature and concentration to achieve high purity and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

Reduction: It can be reduced to neodymium(II) compounds under specific conditions.

Substitution: The nitrate ions in this compound can be substituted with other anions in various chemical reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like hydrogen gas (H₂) or lithium aluminum hydride (LiAlH₄).

Substitution: Reagents like sodium hydroxide (NaOH) or ammonium sulfate ((NH₄)₂SO₄).

Major Products Formed:

Oxidation: Neodymium oxide (Nd₂O₃) and other higher oxidation state compounds.

Reduction: Neodymium(II) compounds.

Substitution: Various neodymium salts depending on the substituting anion.

科学的研究の応用

Neodymium(III) nitrate hydrate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of neodymium-based catalysts and materials.

Medicine: Investigated for its potential antibacterial and antioxidant activities.

作用機序

The mechanism of action of neodymium(III) nitrate hydrate involves its ability to act as a source of neodymium ions (Nd³⁺) in various chemical reactions. These ions can interact with other molecules and ions, facilitating a range of chemical processes. In catalytic applications, neodymium ions can coordinate with reactants, lowering the activation energy and increasing the reaction rate.

類似化合物との比較

Neodymium(III) nitrate hydrate can be compared with other neodymium compounds such as neodymium(III) chloride, neodymium(III) sulfate, and neodymium(III) acetate . While all these compounds contain neodymium in the +3 oxidation state, they differ in their anions and hydration states, which influence their solubility, reactivity, and applications. For example:

Neodymium(III) chloride: More commonly used in organic synthesis and as a catalyst.

Neodymium(III) sulfate: Often used in the preparation of other neodymium compounds.

Neodymium(III) acetate: Utilized in various coordination chemistry applications.

This compound is unique due to its high solubility in water and its versatility in various chemical reactions and applications.

生物活性

Neodymium(III) nitrate hydrate, with the chemical formula , is a hydrated salt of neodymium, a rare earth element. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and materials science. This article delves into its biological activity, including its effects on cellular systems, potential therapeutic applications, and safety considerations.

This compound is characterized by its high solubility in water and is often used as a precursor for various neodymium compounds. It serves multiple purposes in research and industrial applications:

Cellular Effects

Research on the biological activity of this compound primarily focuses on its impact on cellular systems. Here are some key findings:

- Oxidative Stress : Neodymium ions have been implicated in oxidative stress-related pathways. Studies have shown that exposure to rare earth elements can lead to increased production of reactive oxygen species (ROS), which may affect cellular functions and lead to cytotoxicity .

- Cellular Uptake and Toxicity : The compound's ability to penetrate cellular membranes raises concerns regarding its potential toxicity. Neodymium ions can interfere with enzymatic activities by mimicking essential metal ions like potassium .

Case Studies

- Friedlander Synthesis : A notable study demonstrated the efficiency of neodymium(III) nitrate hexahydrate as a catalyst for synthesizing functionalized quinolines, highlighting its role in developing bioactive compounds .

- Toxicological Assessment : Safety data indicate that this compound can cause skin irritation and serious eye damage upon contact. Prolonged exposure may lead to respiratory issues due to inhalation of dust or vapors .

Safety and Environmental Impact

This compound is classified as an oxidizer and poses several health risks:

- Health Hazards : The compound can cause skin irritation (Category 2), serious eye irritation (Category 2), and respiratory irritation (STOT SE 3) . Long-term exposure may have adverse effects on organ systems.

- Environmental Concerns : As a heavy metal compound, this compound can contribute to environmental pollution if not managed properly. Its persistence in the environment necessitates careful handling to avoid groundwater contamination .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Catalytic Activity | Used in organic synthesis (e.g., Friedlander reaction) |

| Antioxidant Effects | Potentially induces oxidative stress through ROS production |

| Cellular Toxicity | May mimic potassium ions, disrupting enzymatic functions |

| Health Risks | Causes skin/eye irritation; respiratory issues upon inhalation |

特性

IUPAC Name |

neodymium(3+);trinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.Nd.H2O/c3*2-1(3)4;;/h;;;;1H2/q3*-1;+3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIAUVGSMHERLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N3NdO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746556 | |

| Record name | Neodymium nitrate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13746-96-8 | |

| Record name | Neodymium nitrate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium(III) nitrate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。